molecular formula C13H18N4O4 B13801158 3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone

3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone

Cat. No.: B13801158
M. Wt: 294.31 g/mol
InChI Key: UCJDTZKHMOZKQF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a hydrazine moiety. This compound is often used in organic chemistry for various analytical and synthetic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone typically involves the reaction of 3,4-Dimethyl-2-pentanone with 2,4-dinitrophenylhydrazine. The reaction is a condensation process where the carbonyl group of the ketone reacts with the hydrazine derivative to form the hydrazone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require an acidic catalyst like sulfuric acid to proceed efficiently .

Industrial Production Methods

Industrial production methods for hydrazones, including this compound, often involve large-scale batch reactions. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .

Scientific Research Applications

3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone has several applications in scientific research:

    Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.

    Biological Studies: Employed in the study of enzyme mechanisms and inhibition.

    Medicinal Chemistry: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industrial Applications: Utilized in the synthesis of various organic compounds and materials

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone involves nucleophilic addition-elimination reactions. The hydrazine group adds to the carbonyl carbon of the ketone, forming an intermediate compound. This intermediate then undergoes elimination of water to form the final hydrazone product. This mechanism is typical for hydrazone formation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone is unique due to the presence of two methyl groups at the 3 and 4 positions of the pentanone moiety. This structural feature can influence its reactivity and physical properties, making it distinct from other similar hydrazones .

Properties

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

N-(3,4-dimethylpentan-2-ylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C13H18N4O4/c1-8(2)9(3)10(4)14-15-12-6-5-11(16(18)19)7-13(12)17(20)21/h5-9,15H,1-4H3

InChI Key

UCJDTZKHMOZKQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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